乙基丙二酸钾

描述

Ethyl Potassium Malonate is a chemical compound synthesized through various chemical reactions. It plays a significant role in organic synthesis and has been studied extensively in different contexts.

Synthesis Analysis

- Alkyl methyl(ethyl) malonates, which include Ethyl Potassium Malonate, can be synthesized by solid-liquid phase transfer catalysis without solvent, showing high yields. This method is notably efficient under microwave irradiation, significantly reducing reaction time (Shi, 2003).

- The compound can also be generated in-situ by treating potassium ethyl malonate with trimethylsilyl chloride, followed by acylation with aliphatic or aromatic acyl imidazoles or chlorides (Wang, Monte, Napier, & Ghannam, 1994).

Molecular Structure Analysis

- Potassium rare earth malonates, including Ethyl Potassium Malonate, have been synthesized and analyzed using X-ray powder diffractometry and infrared absorption spectroscopy, providing insights into the Ln–O bonding nature and thermal decomposition mechanisms of these compounds (Nabar & Jukar, 1985).

Chemical Reactions and Properties

- Ethyl Potassium Malonate is involved in the dehydrodimerisation of diethyl malonate, forming ethyl-1,1,2,2-ethane tetracarboxylate. Different cell designs impact the reaction's efficiency and specificity, with simpler cells showing more ideal performance at low conversions (Jansson & Tomov, 1980).

Physical Properties Analysis

- The kinetics and solvent effects in the acid hydrolysis of potassium ethyl malonate have been studied, revealing the reaction rate's dependency on water content and solvent mixtures. This analysis helps understand the reaction mechanisms and thermodynamic parameters (Khalil, Sadek, & Hanna, 1977).

Chemical Properties Analysis

- Potassium Hydrogen Malonate, closely related to Ethyl Potassium Malonate, has a unique crystal and molecular structure where malonic acid molecules and malonate ions coexist, connected by strong hydrogen bonds and potassium ions (Parthasarathy, 1968).

科学研究应用

医药化学中支架的合成:聚乙二醇-400中的碳酸钾通过氮杂Michael加成和分子内环消除,实现了1,3,4-噻二唑并[3,2-a]嘧啶支架的环保合成。这种方法对于开发新的药用化合物(Ahmada & Tiwari, 2021)具有重要意义。

痛风治疗中的治疗潜力:紫云木叶乙酸乙酯部分可能涉及乙基丙二酸钾盐,已被证明能有效降低血清尿酸水平,表明在痛风治疗中具有潜力(Nipate & Yelmar, 2019)。

绿色合成方法:碳酸钾在PEG-400中的使用已被证明是合成各种化学支架的绿色有效手段,表明乙基丙二酸钾盐在环保化学过程中的实用性(Tiwari, Ahmad, & Singh, 2020)。

氧吲哚和吲哚衍生物的制备:乙基丙二酸钾盐参与了氧吲哚和吲哚衍生物的高效生产,这在药物合成中很重要(Grob & Weißbach, 1961)。

有机化学中的烷基化方法:该化合物已被用于烷基化双乙酯丙二酸酯和乙基氰乙酸酯的简单可重复方法,展示了其在促进有机合成反应中的作用(Peng & Xu, 1983)。

β-羰基酯的制备:乙基丙二酸钾盐有助于制备高纯度的β-羰基酯,这在实验室和大规模生产中都很有用(Clay et al., 1993)。

安全和危害

Ethyl potassium malonate is considered hazardous. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical-resistant rubber gloves, and chemical safety goggles is advised .

属性

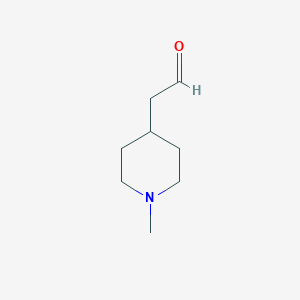

IUPAC Name |

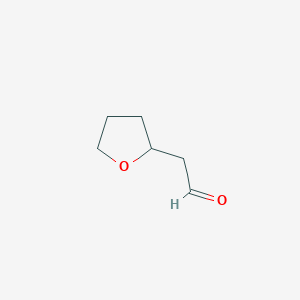

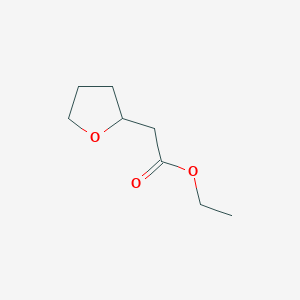

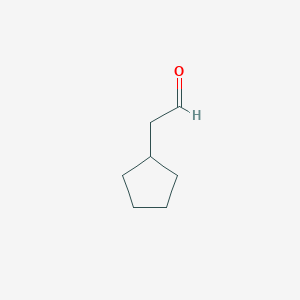

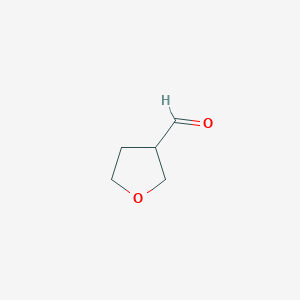

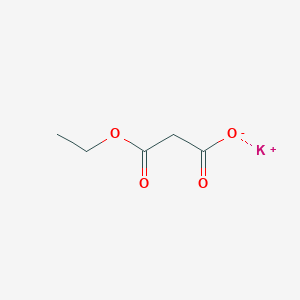

potassium;3-ethoxy-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4.K/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUCPRGADMCTBN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

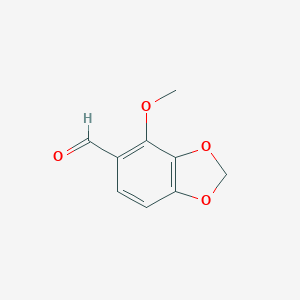

CCOC(=O)CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl potassium malonate | |

CAS RN |

6148-64-7 | |

| Record name | Potassium ethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006148647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium ethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine](/img/structure/B41580.png)